

SB-3CT blood-brain barrier protection stroke model

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

Get Quote

Application Notes: SB-3CT in Stroke Models

SB-3CT is a potent, selective, and competitive thiirane-based inhibitor of gelatinases (MMP-2 and MMP-9) that crosses the blood-brain barrier [1] [2]. Its application in ischemic stroke models focuses on mitigating acute BBB disruption and secondary injury processes.

Table 1: Pharmacological and Efficacy Profile of SB-3CT

Aspect	Details
Inhibitor Type	Potent, selective, competitive gelatinase inhibitor [2]
Molecular Targets	MMP-2 ($K_i = 13.9$ nM), MMP-9 ($K_i = 400-600$ nM) [1] [2]
Key Mechanism	Ring-opening of thiirane at enzyme active site, generating a tight-binding thiolate inhibitor [1]
BBB Permeability	Yes, brain-to-plasma AUC ratio of 0.68 after i.p. administration in mice [1]
Primary Neuroprotective Effects	Attenuates BBB breakdown, reduces brain infarct volume, improves neurological deficits, modulates astrocytic lipid metabolism [3]

Aspect	Details
Critical Consideration	Prolonged inhibition (e.g., multiple doses over 7 days) may impair long-term neurological recovery and angiogenesis; therapeutic window is crucial [3]

Experimental Protocols

The following protocols are synthesized from recent studies utilizing **SB-3CT** in a transient middle cerebral artery occlusion (tMCAO) mouse model.

Stroke Model and SB-3CT Administration

This protocol is adapted from a 2025 study investigating the effects of **SB-3CT** on astrocytic lipid metabolism [3].

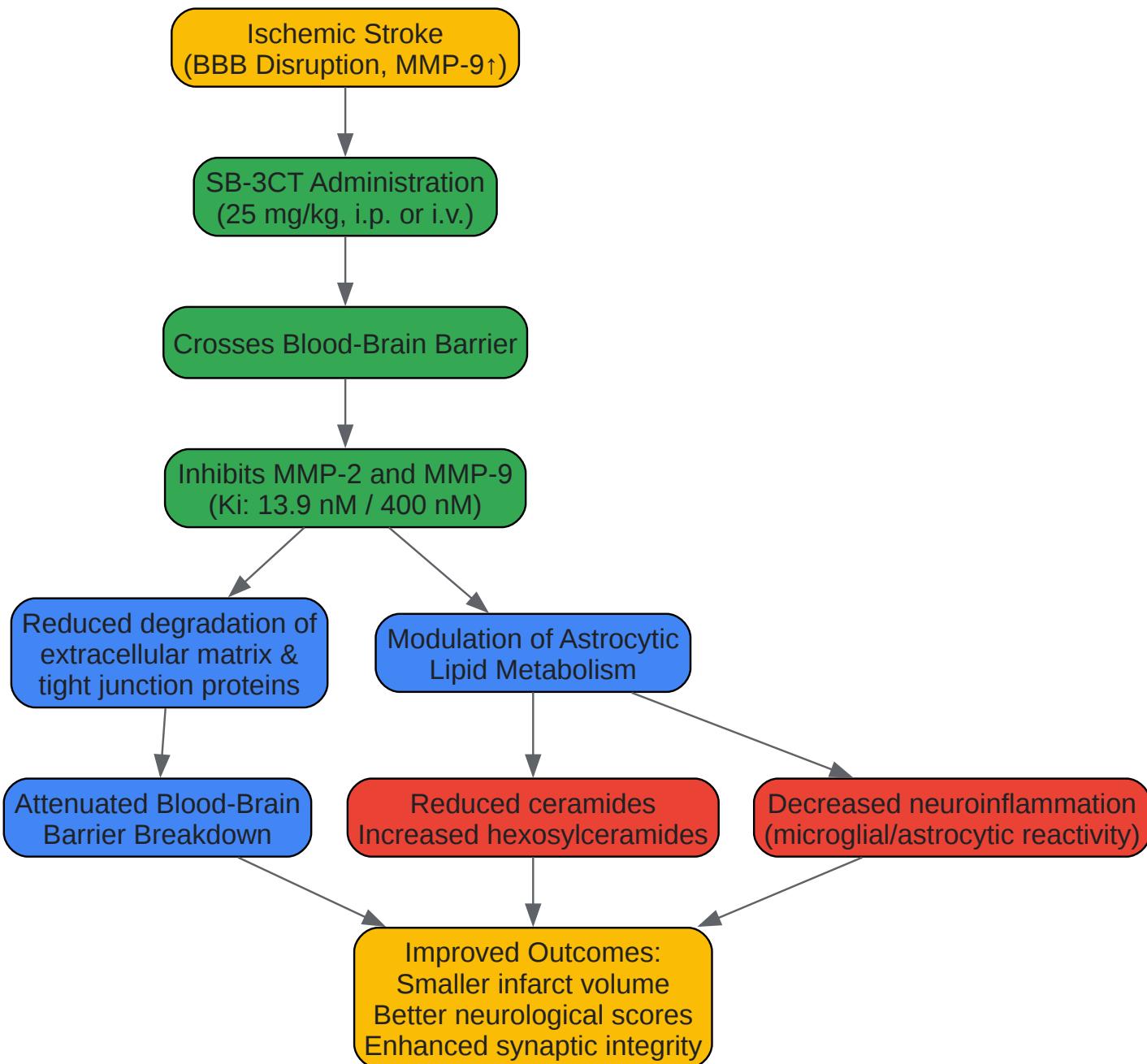
- **Animal Model:** Adult male C57BL/6 mice (8-12 weeks old).
- **Stroke Induction:** Transient MCAO (tMCAO) is performed by inserting a silicone-coated nylon filament into the internal carotid artery to block the middle cerebral artery for 60 minutes, followed by reperfusion [4] [3].
- **Drug Formulation:** **SB-3CT** is typically dissolved in DMSO and then diluted in saline or a vehicle containing DMSO, PEG300, and Tween-80 [2]. The final concentration of DMSO should be kept low (e.g., 10% or less).
- **Dosage and Administration:**
 - **Single Dose Regimen:** A single dose of **25 mg/kg SB-3CT** is administered intravenously (i.v.) or intraperitoneally (i.p.) at the onset of reperfusion [3] [1].
 - **Multiple Dose Regimen (Use with Caution):** To study prolonged effects, some protocols use 25 mg/kg injected i.p. on day 0, day 2, and day 4 post-tMCAO. Note that this regimen has been associated with impaired long-term recovery [3].
- **Control Groups:** Subjects should receive an equivalent volume of vehicle.

Assessment of Therapeutic Efficacy

Outcome measures are typically assessed 24 to 72 hours after tMCAO.

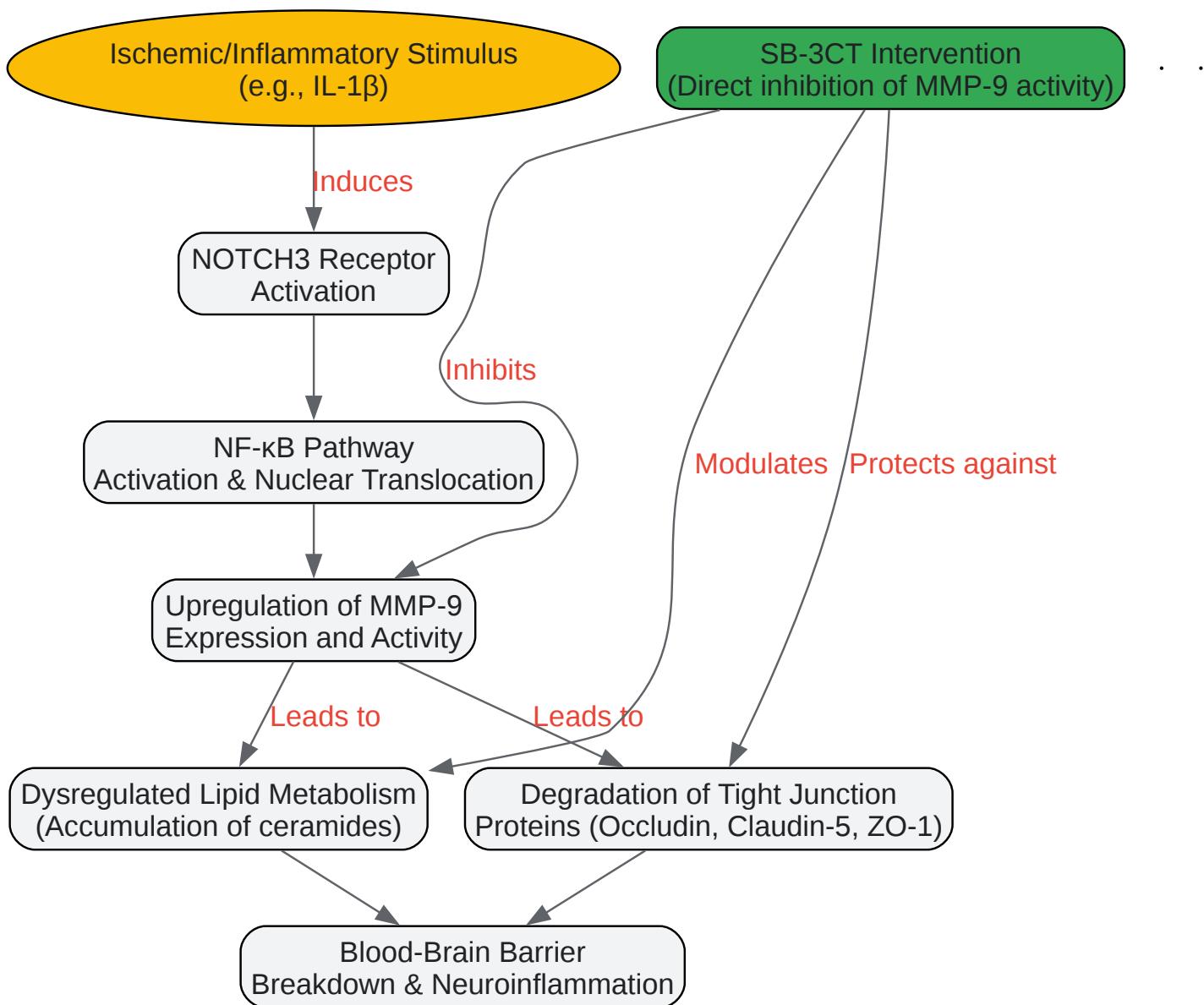
- **Neurological Deficit Scoring:** Evaluated using standardized scales such as:

- **Garcia Score:** A composite score of spontaneous activity, symmetry of movements, symmetry of forelimbs, climbing, body proprioception, and response to vibrissae touch [4].
- **Foot-fault Test:** Assesses sensorimotor coordination by counting missteps on a horizontal ladder [4].
- **Infarct Volume Measurement:**
 - Mice are euthanized, and brains are collected.
 - Brains are sectioned into coronal slices (1-2 mm thick) and stained with 2% 2,3,5-Triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains pale.
 - Infarct volume is quantified using image analysis software and often corrected for edema [3].
- **Blood-Brain Barrier Permeability:**
 - **Evans Blue Extravasation:** Evans Blue dye (2% in saline, 4 mL/kg) is injected intravenously and allowed to circulate for a few hours. Perfused brain sections are observed under a fluorescence microscope, or dye is extracted from brain tissue and quantified using a spectrophotometer [4].


Mechanistic Studies: Lipidomics and Western Blot

To investigate the mechanism of action, brain tissues are analyzed.

- **Brain Tissue Collection:** Peri-infarct brain regions are dissected and homogenized.
- **Lipidomic Analysis:**
 - Lipids are extracted from brain tissue using a methanol-chloroform solution.
 - Analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to profile lipid species.
 - **Key Findings:** **SB-3CT** treatment significantly modulates the sphingolipid and glycerophospholipid pathways, reducing pro-apoptotic ceramides and increasing neuroprotective hexosylceramides [3].
- **Protein Analysis via Western Blot:**
 - Proteins are extracted, separated by gel electrophoresis, and transferred to a membrane.
 - Membranes are probed with primary antibodies against:
 - **MMP-9:** To confirm inhibition of target.
 - **BBB Junction Proteins:** Occludin, Claudin-5, ZO-1 (to assess BBB integrity).
 - **Gilal Markers:** GFAP (astrocytes), Iba1 (microglia) to assess neuroinflammation.
 - **Synaptic Markers:** PSD-95, Synapsin-1 to evaluate synaptic integrity [3] [5].


Mechanism of Action and Workflow

The therapeutic effect of **SB-3CT** in ischemic stroke involves a multi-step pathway, from administration to functional recovery, as illustrated below.

Click to download full resolution via product page

At the cellular level, **SB-3CT**'s inhibition of MMP-9 intersects with key inflammatory and metabolic pathways. The diagram below shows how it modulates the NOTCH3/NF-κB pathway and lipid metabolism in astrocytes, based on related research [4] [3] [6].

Click to download full resolution via product page

Key Considerations for Researchers

- **Therapeutic Window is Critical:** The timing and duration of **SB-3CT** treatment are crucial. While acute administration is protective, **prolonged inhibition** of MMP-9 can interfere with natural recovery processes and angiogenesis, potentially harming long-term outcomes [3].
- **Model Limitations:** Current data is primarily from mouse models. Translating these findings to more complex human pathophysiology requires further investigation.
- **Compound Specificity:** Although **SB-3CT** is more selective than broad-spectrum MMP inhibitors, it still targets both MMP-2 and MMP-9. The specific contribution of inhibiting each target to the overall neuroprotective effect is an area of ongoing research [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Selective Gelatinase Inhibitor Neuroprotective Agents Cross ... [pmc.ncbi.nlm.nih.gov]
2. SB-3CT | MMP2/9 Inhibitor [medchemexpress.com]
3. MMP-9 inhibitor SB-3CT improves neurological outcomes ... [pubmed.ncbi.nlm.nih.gov]
4. An MMP-9 exclusive neutralizing antibody attenuates blood ... [pmc.ncbi.nlm.nih.gov]
5. Emerging diagnostic markers and therapeutic targets in ... [frontiersin.org]
6. Melatonin protects blood-brain barrier integrity and ... [aging-us.com]

To cite this document: Smolecule. [SB-3CT blood-brain barrier protection stroke model]. Smolecule, [2026]. [Online PDF]. Available at: <https://www.smolecule.com/products/b549042#sb-3ct-blood-brain-barrier-protection-stroke-model>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com